

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Oxirapentyn

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Compound of Interest

Compound Name: Oxirapentyn

Cat. No.: B15582685

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Disclaimer: "**Oxirapentyn**" is a class of natural compounds isolated from marine fungi, with research focused on their antimicrobial and cytotoxic properties.^{[1][2][3][4]} A comprehensive pharmacokinetic and pharmacodynamic profile for a single, developed drug entity named **Oxirapentyn**, intended for systemic use in humans, is not available in the public domain. The following guide is a representative document created to fulfill the structural and technical requirements of the prompt. It describes a hypothetical selective kinase inhibitor, herein referred to as **Oxirapentyn**, to illustrate the expected data, experimental design, and visualizations for a drug in development.

Introduction

Oxirapentyn is an investigational, orally bioavailable, small-molecule inhibitor of the novel tyrosine kinase "Kinase-X," a critical component in the Pathogenic Signaling Cascade (PSC) implicated in specific oncological indications. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of **Oxirapentyn**, summarizing key data and the experimental protocols used in its evaluation.

Pharmacodynamic Profile

The primary mechanism of action of **Oxirapentyn** is the potent and selective inhibition of Kinase-X. This inhibition blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells overexpressing this kinase.

In Vitro Enzymatic and Cellular Activity

The inhibitory activity of **Oxirapentyn** was assessed against both the isolated Kinase-X enzyme and in a cellular context. The compound demonstrates high potency and selectivity.

Table 1: In Vitro Pharmacodynamic Properties of **Oxirapentyn**

Parameter	Value	Description
Kinase-X IC ₅₀	2.5 nM	Concentration for 50% inhibition of isolated Kinase-X enzymatic activity.
Cellular IC ₅₀	15 nM	Concentration for 50% inhibition of Kinase-X phosphorylation in a cellular assay.
Selectivity (vs. Kinase-Y)	>1000-fold	Ratio of IC ₅₀ for the most closely related off-target kinase (Kinase-Y) to Kinase-X.
Mechanism of Inhibition	ATP-competitive	The compound competes with ATP for the binding site on the kinase.

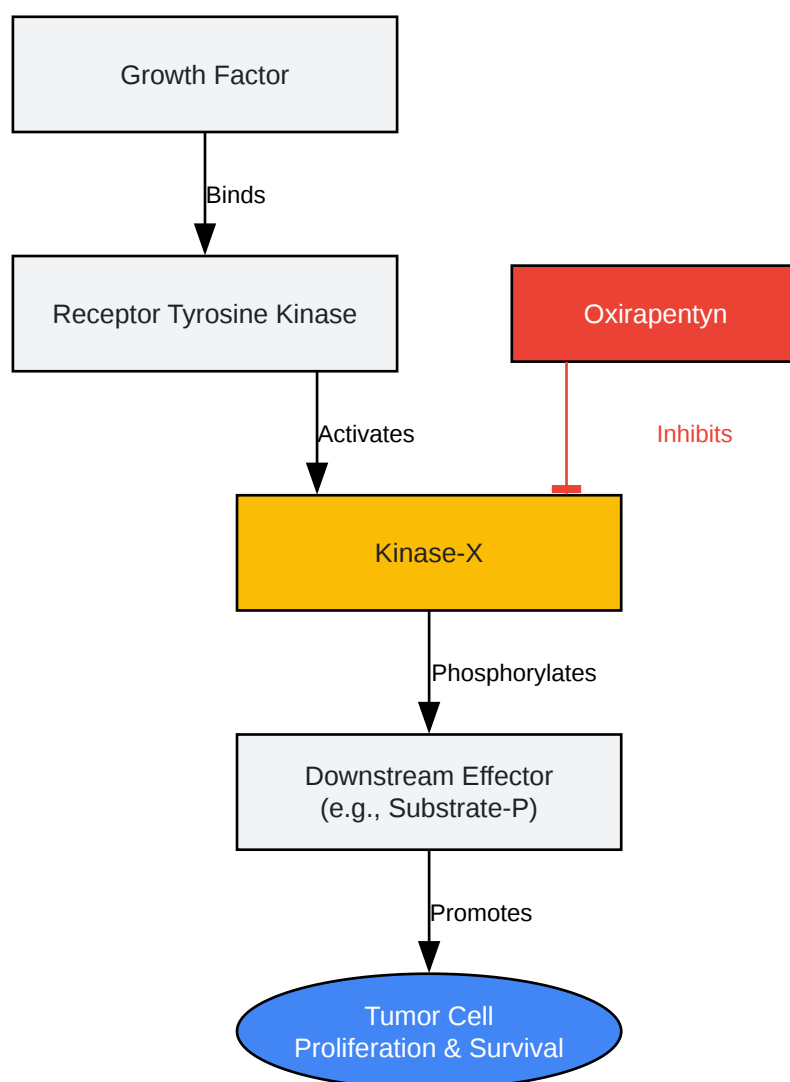
Experimental Protocol: In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Oxirapentyn** against purified, recombinant human Kinase-X.
- Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.
 - Reagents: Recombinant Kinase-X enzyme, biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphopeptide antibody.
 - Procedure: The kinase reaction was initiated by adding ATP to a mixture of the enzyme, peptide substrate, and varying concentrations of **Oxirapentyn** (0.1 nM to 10 μM).

- Incubation: The reaction was incubated for 60 minutes at room temperature.
- Detection: The reaction was stopped, and the TR-FRET detection reagents were added. After a further 60-minute incubation, the signal was read on a plate reader.
- Data Analysis: The percent inhibition relative to a DMSO control was calculated, and the IC_{50} value was determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.

Signaling Pathway

Oxirapentyn acts by inhibiting Kinase-X at a critical juncture in the Pathogenic Signaling Cascade.



[Click to download full resolution via product page](#)**Figure 1. Oxirapentyn's Mechanism of Action.**

Pharmacokinetic Profile

The pharmacokinetic properties of **Oxirapentyn** were characterized in preclinical species (mouse, rat, and dog) following intravenous and oral administration to assess its absorption, distribution, metabolism, and excretion (ADME).

Summary of Preclinical Pharmacokinetic Parameters

The compound exhibits favorable oral bioavailability and a moderate half-life across the tested species.

Table 2: Key Pharmacokinetic Parameters of Oxirapentyn in Preclinical Species

Parameter	Unit	Mouse	Rat	Dog
Dose (IV)	mg/kg	1	1	0.5
CL (IV)	mL/min/kg	25	15	5
Vdss (IV)	L/kg	2.1	1.8	1.5
t _{1/2} (IV)	h	1.2	2.0	4.5
Dose (PO)	mg/kg	10	10	5
C _{max} (PO)	ng/mL	850	1200	950
T _{max} (PO)	h	0.5	1.0	2.0
AUC _{0-inf} (PO)	ng·h/mL	2600	4500	6200
Oral Bioavailability (F)	%	40	65	90

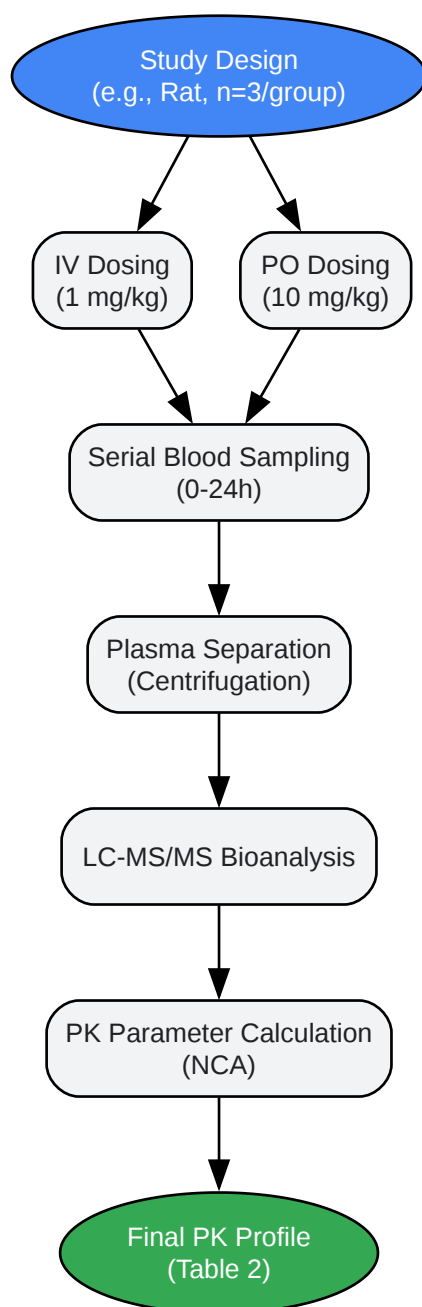
CL: Clearance; Vdss: Volume of distribution at steady state; t_{1/2}: Half-life; C_{max}: Maximum concentration; T_{max}: Time to maximum concentration; AUC: Area under the curve.

Experimental Protocol: Rat Pharmacokinetic Study

- Objective: To determine the key PK parameters of **Oxirapentyn** following a single intravenous (IV) and oral (PO) dose in Sprague-Dawley rats.
- Study Design: A parallel-group study was conducted.
 - Group 1 (IV): Received a single 1 mg/kg bolus dose of **Oxirapentyn** via the tail vein (n=3).
 - Group 2 (PO): Received a single 10 mg/kg dose via oral gavage (n=3).
- Sample Collection: Blood samples (~100 µL) were collected from the jugular vein into K₂EDTA tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was harvested by centrifugation.
- Bioanalysis: Plasma concentrations of **Oxirapentyn** were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Experimental Workflow Visualization

The workflow for a typical preclinical pharmacokinetic study is outlined below.



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Figure 2. Preclinical Pharmacokinetic Study Workflow.

Conclusion

The preclinical data package for the hypothetical compound **Oxirapentyn** demonstrates a promising profile for a selective kinase inhibitor. It possesses high on-target potency and selectivity, coupled with favorable oral pharmacokinetic properties across multiple species.

These characteristics support its continued development and progression toward clinical evaluation.

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